

Off-target effects of Atuveciclib S-Enantiomer on GSK3 kinase

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Compound of Interest

Compound Name: *Atuveciclib S-Enantiomer*

Cat. No.: *B8075345*

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Technical Support Center: Atuveciclib S-Enantiomer

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of **Atuveciclib S-Enantiomer** on GSK3 kinase.

Frequently Asked Questions (FAQs)

Q1: What is Atuveciclib and its S-Enantiomer?

Atuveciclib (also known as BAY 1143572) is a potent and highly selective inhibitor of the Positive Transcription Elongation Factor b (P-TEFb), a complex composed of cyclin-dependent kinase 9 (CDK9) and cyclin T1.[1][2][3] Its primary mechanism of action is to bind to and inhibit the kinase activity of CDK9, which in turn prevents the phosphorylation of downstream targets like the C-terminal domain of RNA polymerase II. This leads to the inhibition of transcriptional elongation of tumor-promoting genes, ultimately inducing apoptosis in cancer cells.[1] The S-enantiomer of Atuveciclib is a specific stereoisomer of the compound.

Q2: Does Atuveciclib or its S-Enantiomer have known off-target effects on GSK3 kinase?

Yes. The racemic mixture of Atuveciclib has been shown to inhibit Glycogen Synthase Kinase 3 (GSK3) with submicromolar potency.[4][5] The S-enantiomer of Atuveciclib has very similar in

vitro properties to the racemic mixture, suggesting it likely also inhibits GSK3.[\[5\]](#)[\[6\]](#)[\[7\]](#)

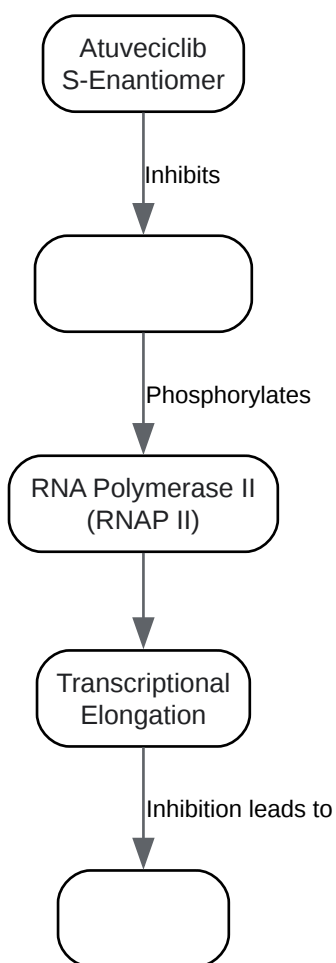
Q3: What are the reported IC50 values for Atuveciclib against its primary target and GSK3?

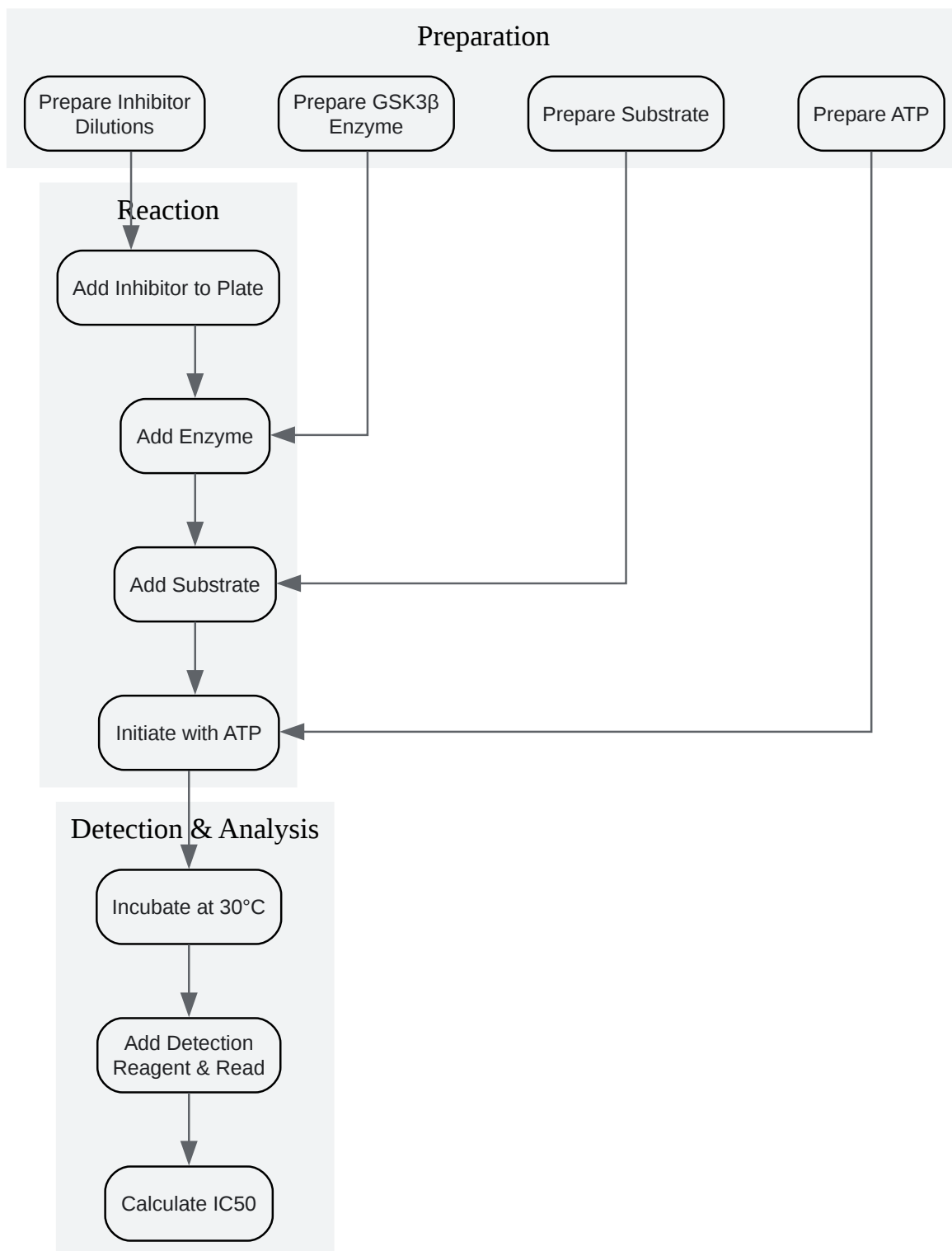
The following table summarizes the inhibitory concentrations (IC50) of Atuveciclib and its S-enantiomer against their primary target CDK9/CycT1 and the off-target GSK3 kinases.

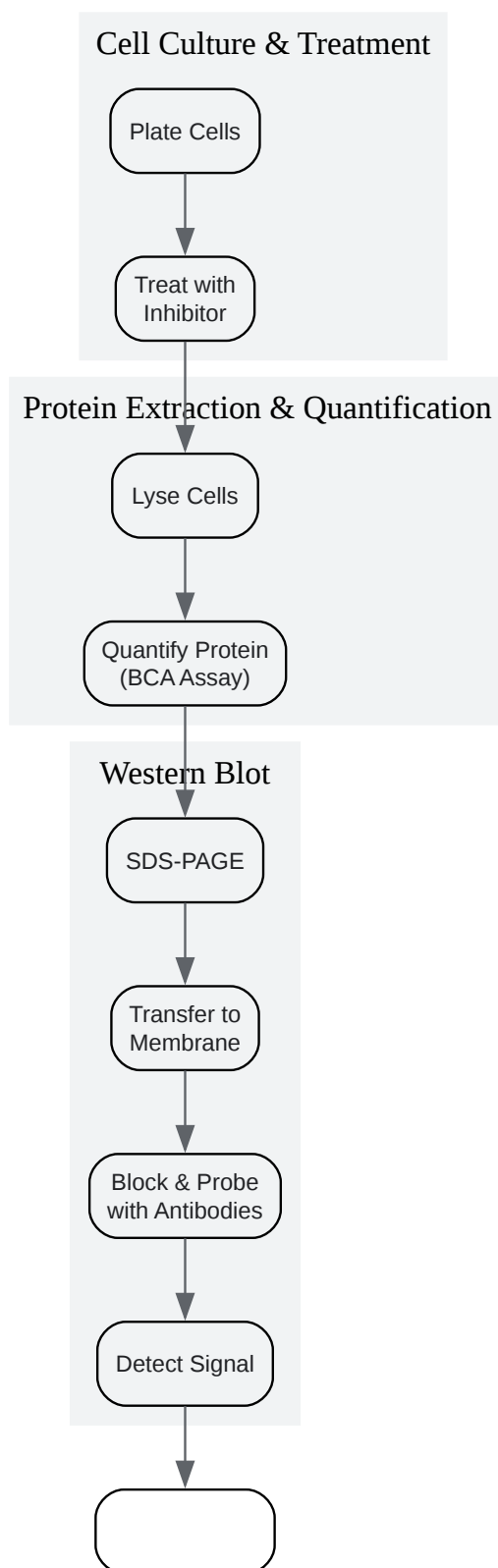
Compound	Target	IC50 (nM)
Atuveciclib (Racemate)	CDK9/CycT1	13 [2] [4] [5]
GSK3 α	45 [4] [5]	
GSK3 β	87 [4] [5]	
Atuveciclib S-Enantiomer	CDK9/CycT1	16 [6] [7] [8]

Q4: What is the primary signaling pathway of Atuveciclib?

The primary signaling pathway inhibited by Atuveciclib involves the regulation of transcription elongation. Atuveciclib targets the P-TEFb complex (CDK9/CycT1), which is responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II). This phosphorylation is a critical step for the transition from abortive to productive transcription elongation. By inhibiting CDK9, Atuveciclib prevents this phosphorylation event, leading to a halt in the transcription of many short-lived proteins, including those crucial for cancer cell survival.







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